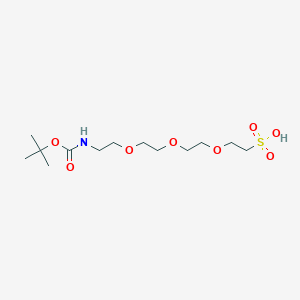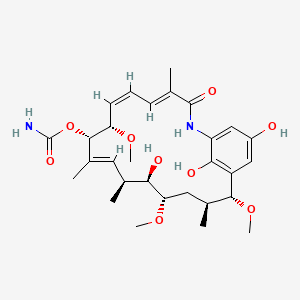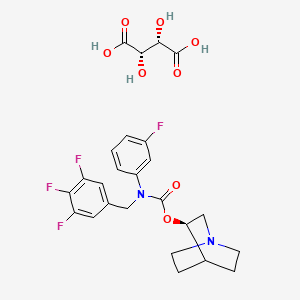
Ácido t-Boc-N-amido-PEG3-sulfónico
Descripción general
Descripción
T-Boc-N-amido-PEG3-sulfonic acid is a PEG linker containing a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions so that the amine can be further reacted . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG3-sulfonic acid involves the use of a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG3-sulfonic acid is C13H27NO8S . It has a molecular weight of 357.4 g/mol . The compound contains a t-Boc protected amine group and a sulfonic acid .Chemical Reactions Analysis
The t-Boc protecting group in t-Boc-N-amido-PEG3-sulfonic acid can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Physical and Chemical Properties Analysis
T-Boc-N-amido-PEG3-sulfonic acid has a molecular weight of 357.4 g/mol . Its molecular formula is C13H27NO8S . The compound is a PEG linker that increases the water solubility of the compound in aqueous media .Aplicaciones Científicas De Investigación
Bioconjugación
El ácido t-Boc-N-amido-PEG3-sulfónico se puede usar para la bioconjugación {svg_1}. El enlace PEG hidrofílico facilita la solubilidad en aplicaciones biológicas {svg_2}. Se puede utilizar como un bloque de construcción para la síntesis de pequeñas moléculas, conjugados de pequeñas moléculas y/o biomoléculas {svg_3}.
Conjugados de Anticuerpo-Fármaco (ADC)
Este compuesto se incorpora sintéticamente en conjugados de anticuerpo-fármaco {svg_4} {svg_5}. Los ADC son una clase de fármacos biofarmacéuticos diseñados como una terapia dirigida para tratar el cáncer {svg_6} {svg_7}.
Químeras de Direccionamiento de Proteólisis (PROTAC)
El ácido t-Boc-N-amido-PEG3-sulfónico se utiliza en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC) {svg_8}. Los PROTAC son una clase de fármacos que funcionan marcando las proteínas causantes de enfermedades para su degradación {svg_9}.
Biología Química y Química Medicinal
Este compuesto se puede utilizar para la síntesis de compuestos de herramientas para la biología química y la química medicinal que requieren ligación {svg_10}.
Reacciones de Esterificación, Halogenación y Desplazamiento
El ácido sulfónico en el ácido t-Boc-N-amido-PEG3-sulfónico puede sufrir reacciones de esterificación, halogenación y desplazamiento {svg_11}.
Desprotección del Grupo t-Boc
El grupo protector t-Boc se puede eliminar en condiciones ácidas para que la amina pueda reaccionar aún más {svg_12}. Esta propiedad lo hace útil en una variedad de reacciones químicas.
Mecanismo De Acción
Target of Action
t-Boc-N-amido-PEG3-sulfonic acid, also known as Boc-NH-PEG3-sulfonic acid, is a PEG linker . It contains a t-Boc protected amine group and a sulfonic acid . The primary targets of this compound are molecules that can react with the amine group and the sulfonic acid .
Mode of Action
The t-Boc protecting group can be removed under acidic conditions, freeing the amine to further react . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . This allows the compound to link other molecules together, making it useful in various biochemical applications .
Biochemical Pathways
The exact biochemical pathways affected by t-Boc-N-amido-PEG3-sulfonic acid depend on the molecules it is linked to. As a linker, it can be used to connect a wide variety of molecules, potentially affecting many different pathways .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of t-Boc-N-amido-PEG3-sulfonic acid’s action depend on the molecules it is linked to. By connecting different molecules, it can enable or enhance their interactions, potentially leading to various effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG3-sulfonic acid. For example, the removal of the t-Boc protecting group requires acidic conditions . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .
Propiedades
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIYMDHNOIKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)









![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)



